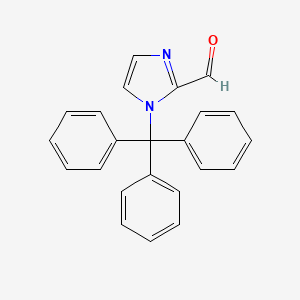
1-Trityl-1H-imidazole-2-carbaldehyde
概要
説明
1-Trityl-1H-imidazole-2-carbaldehyde is a chemical compound that is part of the imidazole family, characterized by a trityl group attached to the nitrogen atom of the imidazole ring. Imidazoles are heterocyclic compounds that contain a five-membered ring of two nitrogen atoms at non-adjacent positions. The trityl group, also known as triphenylmethyl, is a bulky substituent that can influence the reactivity and stability of the imidazole ring.
Synthesis Analysis
The synthesis of substituted imidazoles, such as 1-Trityl-1H-imidazole-2-carbaldehyde, can be achieved through multi-component condensation reactions. For instance, trityl chloride (TrCl or Ph3CCl) has been shown to efficiently catalyze the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles by promoting the reaction through in situ generation of trityl carbocation (Ph3C+) . Although the specific synthesis of 1-Trityl-1H-imidazole-2-carbaldehyde is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of imidazoles is crucial for their chemical properties and reactivity. The crystal structures of various substituted imidazoles have been determined, providing insights into their configuration and conformation . While the exact molecular structure of 1-Trityl-1H-imidazole-2-carbaldehyde is not provided, the structural analysis of related compounds can give an indication of the potential steric and electronic effects that the trityl group may impose on the imidazole ring.
Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions, including cyclization and oxidative reactions. For example, the synthesis of 1,2,5-triaryl-1H-imidazoles can be achieved from aryl acetaldehydes and amidines catalyzed by iodine . This suggests that 1-Trityl-1H-imidazole-2-carbaldehyde could also participate in similar reactions, depending on the substituents present on the imidazole ring and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazoles are influenced by their molecular structure. Substituents on the imidazole ring can affect properties such as solubility, melting point, and reactivity. The bulky trityl group in 1-Trityl-1H-imidazole-2-carbaldehyde is likely to make the compound less soluble in polar solvents and may also impact its melting point. Additionally, the presence of the trityl group could affect the electron density on the imidazole ring, altering its reactivity in chemical reactions. The papers provided do not offer specific data on the physical and chemical properties of 1-Trityl-1H-imidazole-2-carbaldehyde, but general trends in the behavior of imidazoles can be inferred .
科学的研究の応用
-
Rapid Formation of 2-Lithio-1-(triphenylmethyl)imidazole
- Application : This research focuses on the functionalisation of imidazoles, a necessary step in the formation of many active pharmaceutical intermediates .
- Method : The researchers reported a flow chemistry approach for the rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature and its reaction with a range of electrophiles .
- Results : The method achieved modest to high yields (40–94%) in short reaction times (<1 min) .
-
- Application : This research highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
- Method : The review is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .
- Results : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
-
Therapeutic Potential of Imidazole Containing Compounds
- Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .
- Method : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
-
Synthesis of Functional Imidazole
- Application : Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
- Method : The review is focused on recent advances in the synthesis of imidazoles and is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .
- Results : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
-
Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye
- Application : This application involves the synthesis of new donor-Π-acceptor (D-Π-A) type dye .
- Method : The method involves the preparation of ethyl, n-dodecyl and n-hexadecyl esters of urocanic acid (4-imidazoleacrylic acid) .
- Results : The result is the fabrication of a colorimetric chemosensor .
-
Treatment of Androgen-Dependent Prostate Cancer
- Application : 1H-Imidazole-4-carbaldehyde is used in the preparation of C17,20-lyase inhibitor for the treatment of androgen-dependent prostate cancer .
- Method : The method involves the synthesis of other biologically active compounds such as antimalarial drugs .
- Results : The result is the fabrication of a colorimetric chemosensor .
-
Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye
- Application : This application involves the synthesis of new donor-Π-acceptor (D-Π-A) type dye .
- Method : The method involves the preparation of ethyl, n-dodecyl and n-hexadecyl esters of urocanic acid (4-imidazoleacrylic acid) .
- Results : The result is the fabrication of a colorimetric chemosensor .
-
Treatment of Androgen-Dependent Prostate Cancer
- Application : 1H-Imidazole-4-carbaldehyde is used in the preparation of C17,20-lyase inhibitor for the treatment of androgen-dependent prostate cancer .
- Method : The method involves the synthesis of other biologically active compounds such as antimalarial drugs .
- Results : The result is the fabrication of a colorimetric chemosensor .
-
Synthesis of 1, 3-Diazole Derivatives
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The method involves the synthesis of 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
-
Regiocontrolled Synthesis of Substituted Imidazoles
- Application : This research highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Method : The review is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .
- Results : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
Safety And Hazards
特性
IUPAC Name |
1-tritylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-18-22-24-16-17-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVILFCVZUELEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347140 | |
| Record name | 1-Trityl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trityl-1H-imidazole-2-carbaldehyde | |
CAS RN |
67478-50-6 | |
| Record name | 1-Trityl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

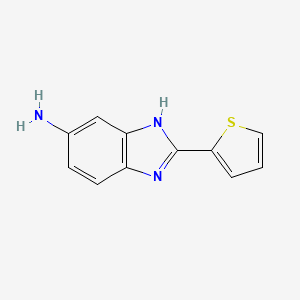
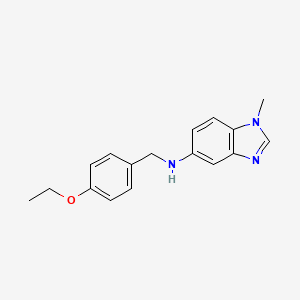
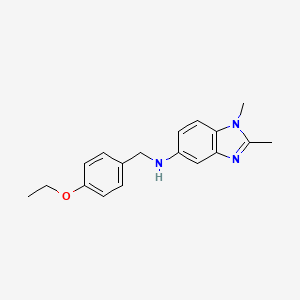
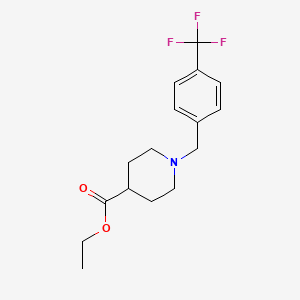
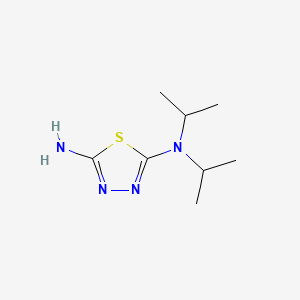

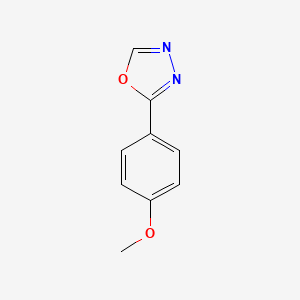
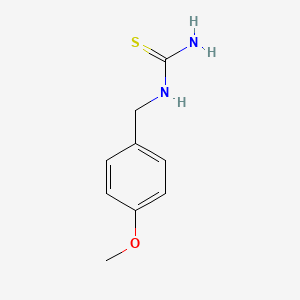
![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)
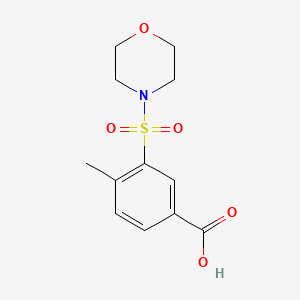
![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)
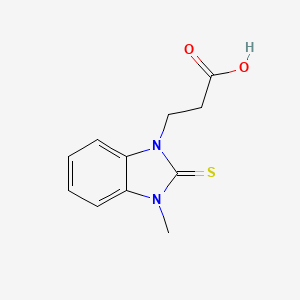
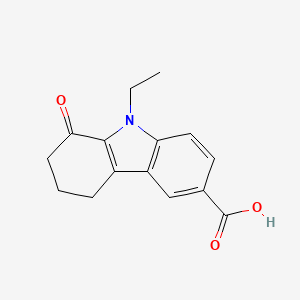
![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)